1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
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Overview
Description
1-Methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound with the molecular formula C11H22N2O This compound is characterized by its unique structure, which includes a diazabicyclo nonane core
Preparation Methods
The synthesis of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base to facilitate the cyclization process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be compared with other similar compounds, such as:
3-Methyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: This compound has a similar bicyclic structure but differs in the substitution pattern.
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound is an analog with a ketone functional group instead of an alcohol.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAFWCXLNNEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CNCC(C1O)(CNC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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